BenchChemオンラインストアへようこそ!

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]

Lipophilicity Drug Design Physicochemical Profiling

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] is a fluorinated spirocyclic compound (C₁₃H₁₄F₃NO, MW 257.25 g/mol) featuring a benzofuran ring fused to a piperidine moiety via a spiro junction. The trifluoromethyl (-CF₃) substituent at the 5-position of the benzofuran ring significantly modulates its physicochemical profile, conferring enhanced lipophilicity (LogP ~3.14) and metabolic stability relative to non-fluorinated analogs.

Molecular Formula C13H14F3NO
Molecular Weight 257.256
CAS No. 1956364-67-2
Cat. No. B2373278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
CAS1956364-67-2
Molecular FormulaC13H14F3NO
Molecular Weight257.256
Structural Identifiers
SMILESC1CNCCC12COC3=C2C=C(C=C3)C(F)(F)F
InChIInChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-11-10(7-9)12(8-18-11)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2
InChIKeyYECJMGCJBSREKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] (CAS 1956364-67-2): Physicochemical and Pharmacological Baseline


5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] is a fluorinated spirocyclic compound (C₁₃H₁₄F₃NO, MW 257.25 g/mol) featuring a benzofuran ring fused to a piperidine moiety via a spiro junction . The trifluoromethyl (-CF₃) substituent at the 5-position of the benzofuran ring significantly modulates its physicochemical profile, conferring enhanced lipophilicity (LogP ~3.14) and metabolic stability relative to non-fluorinated analogs . This compound has been identified as a CCR5 chemokine receptor antagonist, with preliminary pharmacological screening indicating potential utility in treating CCR5-mediated diseases, including HIV infection and inflammatory conditions [1].

Why 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] Cannot Be Interchanged with Non-Fluorinated Spirobenzofuran-Piperidine Analogs


The 5-trifluoromethyl substitution critically alters the compound's lipophilicity and electronic profile compared to the non-fluorinated parent scaffold 2H-spiro[benzofuran-3,4'-piperidine] (CAS 171-77-7). The -CF₃ group increases calculated LogP from ~2.08 to ~3.14 , , corresponding to an approximately 10-fold increase in partition coefficient, which directly impacts membrane permeability, metabolic stability, and off-target binding profiles [1]. Positional isomerism further complicates substitution: the 6-CF₃ isomer (CAS 721958-57-2) and 7-CF₃ isomer exhibit different electronic distributions across the benzofuran ring, potentially leading to divergent receptor binding affinities and pharmacokinetic behaviors. These quantitative differences in fundamental physicochemical properties preclude simple one-to-one substitution between analogs in medicinal chemistry campaigns or pharmacological studies.

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]


LogP Comparison Reveals a >1.0 Log Unit Increase in Lipophilicity Relative to Non-Fluorinated Parent Scaffold

The 5-trifluoromethyl-substituted compound exhibits a calculated LogP of 3.14 , compared to LogP values of 2.08 or 1.70 reported for the non-fluorinated parent scaffold 2H-spiro[benzofuran-3,4'-piperidine] (CAS 171-77-7). This represents a LogP increase of +1.06 to +1.44 log units, corresponding to an 11- to 28-fold increase in lipophilicity (ΔLogP). The enhanced lipophilicity is consistent with the established effect of -CF₃ substitution on aromatic systems and is expected to improve membrane permeability and metabolic stability [1].

Lipophilicity Drug Design Physicochemical Profiling

Conformational Rigidity: Zero Rotatable Bonds Provide Defined Binding Orientation

Both the 5-CF₃ compound and the non-fluorinated parent scaffold possess zero rotatable bonds , , a consequence of the spirocyclic junction between the benzofuran and piperidine rings. This rigid three-dimensional architecture precludes conformational flexibility, forcing the -CF₃ group into a fixed spatial orientation relative to the piperidine nitrogen. In contrast to flexible analogs (e.g., non-spiro benzofuran-piperidine hybrids), this scaffold provides a defined pharmacophore geometry that can be exploited in structure-based drug design to optimize specific receptor interactions [1].

Conformational Analysis Spirocyclic Scaffolds Structure-Based Drug Design

CCR5 Antagonist Activity Identified in Functional Cell-Based Assay

Preliminary pharmacological screening has identified 5-(trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] as a CCR5 chemokine receptor antagonist [1]. In a functional assay using human MOLT4 cells expressing CCR5, the compound inhibited CCL5-induced calcium mobilization, with a reported IC₅₀ value in the micromolar range [2]. This activity profile distinguishes the 5-CF₃ compound from the non-fluorinated parent scaffold (CAS 171-77-7), for which no CCR5 antagonist activity has been reported. The CCR5 receptor is a validated therapeutic target for HIV entry inhibition and inflammatory diseases [3], and this compound's activity warrants further structure-activity relationship (SAR) exploration.

CCR5 Antagonist Chemokine Receptor HIV Entry Inhibition

Predicted pKa Shift Relative to Non-Fluorinated Parent Due to Electron-Withdrawing CF₃ Group

The non-fluorinated parent scaffold 2H-spiro[benzofuran-3,4'-piperidine] has a predicted pKa of 10.60±0.20 for the piperidine nitrogen , indicating that it exists predominantly in the protonated (charged) form at physiological pH (7.4). The electron-withdrawing -CF₃ substituent at the 5-position of the benzofuran ring is expected to lower the pKa of the piperidine nitrogen through inductive effects [1]. While experimental pKa data for the 5-CF₃ compound are not publicly available, analogous CF₃ substitution on aromatic systems has been shown to reduce pKa values of nearby basic centers by 0.5-1.5 units, potentially altering the ionization state at physiological pH and thereby affecting solubility, permeability, and receptor binding [2].

Ionization State Drug-Like Properties pKa Prediction

Optimal Research and Industrial Application Scenarios for 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]


CCR5 Chemokine Receptor Antagonist Lead Optimization in Anti-HIV Drug Discovery

Based on its demonstrated CCR5 antagonist activity (IC₅₀ ~37.6 µM in MOLT4 cell-based calcium mobilization assay) [1], this compound serves as a starting point for structure-activity relationship (SAR) studies aimed at improving CCR5 potency. The 5-CF₃ substitution provides enhanced lipophilicity (ΔLogP >1.0 vs. non-fluorinated parent) , which may be leveraged to improve membrane penetration in cell-based antiviral assays. Medicinal chemistry teams can systematically modify the piperidine N-substituent and benzofuran positions to increase CCR5 binding affinity toward the nanomolar range exhibited by clinical candidates such as Maraviroc [2].

CNS Drug Discovery Leveraging Enhanced Lipophilicity and Blood-Brain Barrier Permeability

The LogP of 3.14 and TPSA of 21.26 Ų [1] place this compound within favorable CNS drug-like chemical space (typically CNS drugs: TPSA < 90 Ų, LogP 1-5) . The zero rotatable bonds and spirocyclic architecture provide conformational rigidity [1], which can enhance target selectivity in the CNS. This scaffold is suitable for neuroscience programs targeting sigma receptors, chemokine receptors expressed in the brain, or other CNS targets where the non-fluorinated parent scaffold would have insufficient passive permeability due to its lower LogP (~2.08).

Spirocyclic Fragment Library Design for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 257.25 g/mol, 2 hydrogen bond acceptors, and 1 hydrogen bond donor [1], this compound adheres to the 'Rule of Three' guidelines for fragment libraries (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, LogP ≤ 3) . The spirocyclic scaffold provides a three-dimensional structural element that is highly valued in fragment-based screening collections for exploring novel chemical space. The 5-CF₃ substituent adds a valuable fluorine handle for ¹⁹F NMR-based fragment screening [2], enabling detection of weak binding interactions that might be missed with the non-fluorinated parent.

Metabolic Stability Screening and In Vitro ADME Profiling

The -CF₃ group is well-established to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position [1]. This compound can be utilized as a probe in comparative metabolic stability studies against non-fluorinated spirobenzofuran-piperidine analogs to quantify the contribution of the 5-CF₃ group to intrinsic clearance in liver microsome or hepatocyte assays . The pKa shift induced by the CF₃ group (estimated ΔpKa -0.5 to -1.5 units) [2] may further influence ionization-dependent clearance mechanisms, making this compound a valuable tool for understanding fluorination effects on ADME properties.

Quote Request

Request a Quote for 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.